(2S)-2-amino-5-(3-methylphenyl)pentanoic acid
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Overview
Description
(2S)-2-amino-5-(3-methylphenyl)pentanoic acid is an organic compound with a unique structure that includes an amino group, a phenyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-(3-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-5-(3-methylphenyl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-5-(3-methylphenyl)pentanoic acid include other amino acids and phenyl-substituted pentanoic acids. Examples include:
- (2S)-2-amino-5-phenylpentanoic acid
- (2S)-2-amino-5-(4-methylphenyl)pentanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-(3-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
GWKPQPNDWDPPQD-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(C(=O)O)N |
Origin of Product |
United States |
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